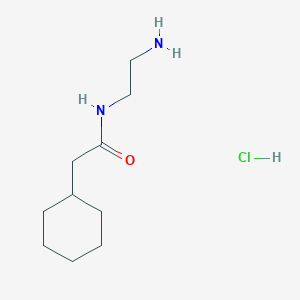

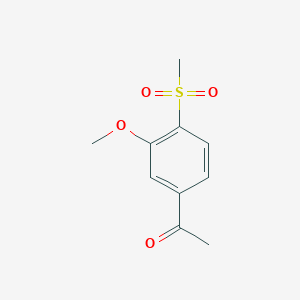

N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride

Descripción general

Descripción

“N-(2-Aminoethyl)-2,2,2-trifluoroacetamide hydrochloride” and “2-Aminoethylmethacrylamide hydrochloride” are compounds that have structural similarities to the requested compound . They are used in laboratory settings and have various applications in chemical synthesis .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride” are not available, similar compounds like “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” are synthesized for use in polymerization reactions .Aplicaciones Científicas De Investigación

Formation Pathways and Environmental Impacts

Research on haloacetamides, including N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride derivatives, has primarily focused on their formation during water treatment processes and their environmental impacts. A study by Chuang et al. (2015) explored the formation pathways and trade-offs between haloacetamides and haloacetaldehydes during chlorination and chloramination of lignin phenols and natural waters. The research highlights the complex reactions involving phenolic structures that lead to the formation of these compounds, suggesting potential environmental risks associated with their presence in treated waters (Chuang, McCurry, Tung, & Mitch, 2015).

Synthetic Applications and Methodologies

The synthesis of related compounds, such as ketamine analogues, provides insights into the broader chemical applications of this compound. Jose, Dimitrov, and Denny (2018) reviewed the synthesis of ketamine and related analogues, including methods applicable to this compound, highlighting the clinical interest in these compounds due to their therapeutic potential (Jose, Dimitrov, & Denny, 2018). Furthermore, Marcaccini and Torroba (2007) described the Ugi four-component condensation, a synthetic method that could be relevant for constructing complex molecules including this compound derivatives, showcasing the versatility of this compound in synthetic organic chemistry (Marcaccini & Torroba, 2007).

Potential Therapeutic Applications

While direct studies on this compound are limited, research on structurally similar compounds such as ketamine derivatives indicates potential therapeutic applications. Masaud et al. (2022) discussed the synthesis of new ketamine derivatives using Mannich reactions, which could extend to the synthesis and therapeutic exploration of this compound analogues, hinting at possible medical uses beyond their known environmental and synthetic chemistry applications (Masaud et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known to be a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .

Biochemical Pathways

It is known to be involved in the synthesis of polymers for nucleic acid complexation and polyplex formation , which suggests it may influence pathways related to nucleic acid metabolism and gene expression.

Result of Action

As a monomer for polymerization reactions, it may contribute to the formation of polymers that can complex with nucleic acids

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-cyclohexylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h9H,1-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOFSZQGMFHHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)

![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)

![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)

![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)

![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)

![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)